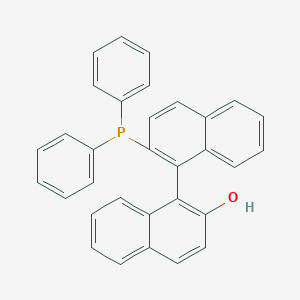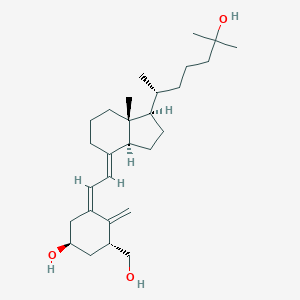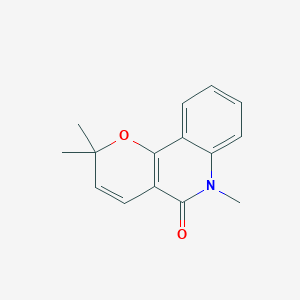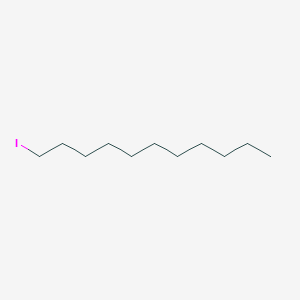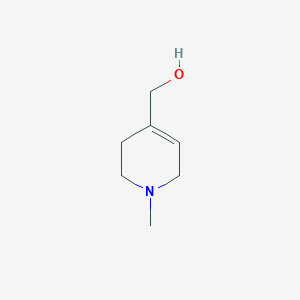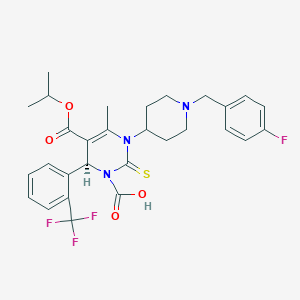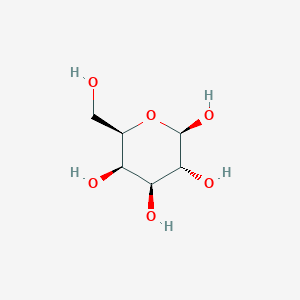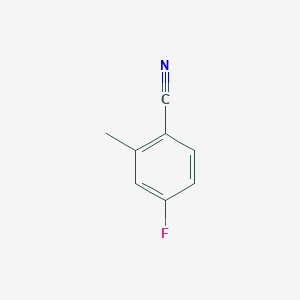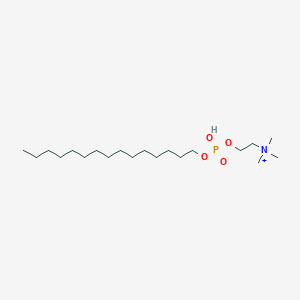
(2R,3S,4S,5R)-2,3,4,5,6-五羟基(513C)己醛
描述
“(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal” is a chemical compound with the formula C6H12O6 . It contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .
Molecular Structure Analysis
The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .科学研究应用
Microbial Fermentation and Enzyme-Catalyzed Conversion
D-Galactose is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . It is useful as a raw material for biomass fuel production or low-calorie sweetener production . Two main research directions of microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass are extensively reviewed . The review provides the recent discoveries for biofuel production from macroalgae, including the innovative methods in the pretreatment process and technological development in the fermentation process .
Low-Calorie Sweetener Production
As modern people pay more attention to health, enzyme technologies for low-calorie sweetener production are more urgently needed . D-Tagatose is a promising low-calorie alternative to sugar . Recent studies on characterization and genetic modification of L-arabinose isomerase to improve the bioconversion of D-galactose to D-tagatose are discussed .
Galactose Metabolism Studies
D-Galactose-1-13C is an isotope analogue of D-galactose . It is used to study galactose metabolism .
Drug Delivery
In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Diagnostics
Diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .
Theranostics
Galactose-based theranostic agents can be designed by combining drug delivery and diagnostic capabilities . This highlights the versatility of D-galactose as a vector for prodrug design and the synthetic strategies that allow its realization, jointly in diagnostics and theranostics .
作用机制
Target of Action
D-Galactose-5-13C, also known as (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal, is a 13C labeled D-Galactose . D-Galactose is a natural aldohexose and a C-4 epimer of glucose . It is primarily targeted at cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .
Mode of Action
The compound interacts with its targets through the process of deuteration , which has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This interaction results in changes in the metabolic pathways of the target cells .
Biochemical Pathways
D-Galactose-5-13C affects the galactose metabolism . It is used as a tracer for quantitation during the drug development process . The affected pathways and their downstream effects are crucial in guiding efforts in metabolic engineering, biotechnology, microbiology, human health, and cell culture .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-5-13C are significant in its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of D-Galactose-5-13C’s action are primarily observed in the metabolic pathways of the target cells . Chronic systemic D-galactose exposure can induce memory loss, neurodegeneration, and oxidative damage in mice .
Action Environment
The action, efficacy, and stability of D-Galactose-5-13C can be influenced by various environmental factors.
属性
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-JIAGYQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactose-5-13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




